Cbp/EP300-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

T Cell Activation and Autoimmune Disorders

Cbp/EP300-IN-1 inhibits the co-activators E1A binding protein P300 (P300) and CREB binding protein (CBP), collectively known as P300/CBP. These proteins facilitate histone 3 acetylation at Lysine 27 (H3K27ac) in enhancer and promoter regions of proinflammatory cytokines. By suppressing P300/CBP, the compound dampens T cell activation and cytokine signaling pathways . This finding has implications for autoimmune disorders, including Juvenile Idiopathic Arthritis (JIA).

Transcriptional Regulation

CBP and P300 act as transcriptional co-activators by recruiting transcriptional machinery to gene promoters. They also modify chromatin structure, enabling transcription. CBP/EP300-IN-1 disrupts these processes, affecting gene expression .

Enhancer-Mediated Transcription

CBP and EP300 are crucial for enhancer-mediated transcription. The development of dCE-2, a novel PROTAC targeting both CBP and EP300, highlights their importance in this context .

Epigenetic Targets

Since their discovery in 2006, CBP and EP300 bromodomains have attracted interest as potential epigenetic targets for various human diseases, including inflammation, cancer, autoimmune disorders, and cardiovascular diseases .

Intramolecular and Intermolecular Regulations

CBP and P300 undergo intramolecular regulation via autoinhibitory loops, bromodomains, and PHD-RING regions. Interactions with other proteins also modulate their functions .

Wirkmechanismus

Target of Action

Cbp/EP300-IN-1, also known as CCS1477 or inobrodib, is a potent and selective inhibitor of the bromodomains of EP300 and CBP . These are two homologous histone acetyltransferases with critical roles in cellular growth and differentiation . They serve as transcriptional co-activators for transcription factors involved in diverse signaling pathways in cancer .

Mode of Action

Cbp/EP300-IN-1 interacts with its targets, EP300 and CBP, by inhibiting their bromodomains . This results in the eviction of EP300/CBP from enhancer subsets marked by strong MYB occupancy and high H3K27 acetylation . The compound also induces a significant reduction of EP300 recruitment to intronic FGFR3 sites .

Biochemical Pathways

The inhibition of EP300 and CBP by Cbp/EP300-IN-1 affects various biochemical pathways. It leads to the downregulation of transcription factor genes including MYB, MYC, IRF4, E2F1, and FOXM1 . The compound also induces the redistribution of EP300 binding away from sites with IRF4 motifs, while sites with other motifs remain occupied .

Pharmacokinetics

It’s also mentioned that the compound is orally active , suggesting good bioavailability.

Result of Action

The action of Cbp/EP300-IN-1 leads to potent growth inhibition by inducing cell cycle arrest . In vivo, it results in dose-dependent inhibition of tumor growth . In clinical trials, Cbp/EP300-IN-1 has shown objective responses with substantial reductions in serum or urinary M-protein in heavily pre-treated relapsed/refractory myeloma patients .

Action Environment

Safety and Hazards

Eigenschaften

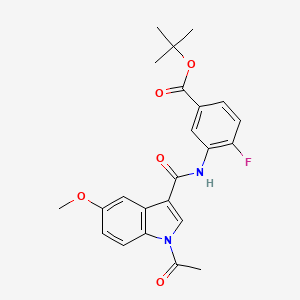

IUPAC Name |

tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTANBUTBDVIHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbp/EP300-IN-1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)

![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)

![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)

![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)

![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[3,2-d]pyrimidine](/img/structure/B2465818.png)